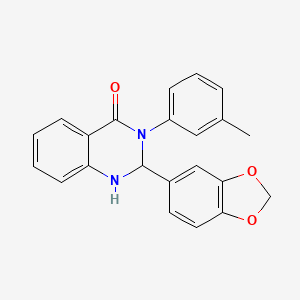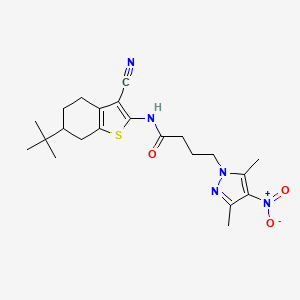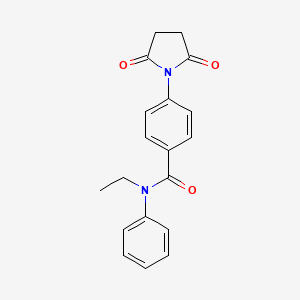
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it has been found to have various biochemical and physiological effects.
Mechanism of Action
DMXB-A acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and apoptosis. DMXB-A binding to the α7 nAChR results in the activation of intracellular signaling pathways that lead to the regulation of gene expression and the release of various neurotransmitters.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. DMXB-A has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DMXB-A has been found to have neuroprotective effects and can reduce the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 nAChR and has minimal off-target effects. DMXB-A is also stable and can be easily synthesized in large quantities. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMXB-A can be toxic at high concentrations, which can limit its use in vivo.
Future Directions
There are several future directions for research on DMXB-A. One potential area of research is the development of DMXB-A analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of DMXB-A in various neurodegenerative disorders. Additionally, the mechanism of action of DMXB-A on the α7 nAChR needs to be further elucidated to understand its full potential in various physiological processes.
Conclusion:
DMXB-A is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of DMXB-A involves the reaction of 2-(1,3-benzodioxol-5-yl)-3-nitrobenzoic acid with 3-methylphenylhydrazine. DMXB-A acts as an agonist for the α7 nAChR and has been found to have various biochemical and physiological effects. DMXB-A has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on DMXB-A, including the development of DMXB-A analogs and investigation of its therapeutic potential in neurodegenerative disorders.
Scientific Research Applications
DMXB-A has been found to have potential applications in various fields of scientific research. It has been studied for its neuroprotective and anti-inflammatory properties. DMXB-A has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-4-6-16(11-14)24-21(15-9-10-19-20(12-15)27-13-26-19)23-18-8-3-2-7-17(18)22(24)25/h2-12,21,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOSXISCCCNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227029.png)
![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)
![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4227039.png)
![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)

![5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227061.png)


![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4227078.png)
![tert-butyl 2-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate](/img/structure/B4227086.png)

